N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2. The carboxamide is further linked to a 4-bromo-2-(2-chlorobenzoyl)phenyl moiety. Key structural elements include:
- Nitro group: Electron-withdrawing substituent at position 5, likely influencing reactivity and electronic properties.
- Halogenated substituents: Bromine at position 4 and 2-chlorobenzoyl group, enhancing lipophilicity and steric bulk.
- Carboxamide linkage: Facilitates hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClN2O4S/c23-13-5-7-18(16(11-13)21(27)15-3-1-2-4-17(15)24)25-22(28)20-10-12-9-14(26(29)30)6-8-19(12)31-20/h1-11H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDRISMURYKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The benzoyl and carboxamide groups are attached using coupling reagents such as carbodiimides or acid chlorides.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzothiophene core.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity of the compound, which may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Halogenated Benzoyl Derivatives
Compounds such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 25) share the 2-chlorobenzoyl group. Key differences include:
- Core structure: The target compound uses a benzothiophene, whereas analogs like Entry 25 employ amino acid backbones.
- The target compound’s benzothiophene core may confer distinct binding preferences, such as kinase inhibition or enzyme modulation .
Table 1: Halogenated Benzoyl Derivatives Comparison
| Compound | Core Structure | Halogen Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiophene | Br, Cl | Nitro, Carboxamide |
| Entry 25 () | Tyrosine-Phenylalanine | Cl | Ester, Amide |
Benzothiophene vs. Benzofuran/Benzoxazole Derivatives
Benzofuran () and benzoxazole () derivatives exhibit structural parallels with the benzothiophene core:
Table 2: Heterocyclic Core Comparison
Nitro-Containing Compounds
Nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (–8) are potent carcinogens. Contrasts include:
- Scaffold differences : The target’s benzothiophene vs. nitrofuran’s furan-thiazole system.
- Metabolic pathways: Nitrofurans are metabolically activated to electrophilic intermediates, causing DNA adducts.
Carboxamide Linkages
Carboxamide-containing compounds in and (e.g., N-4-(5-chloro-2-methylbenzoxazol-6-yl)phenylcarboxamide ) highlight the role of amide bonds in target engagement. The target compound’s carboxamide may enhance solubility and hydrogen-bonding capacity compared to ester or sulfonamide analogs .
Research Implications
- Structural optimization : The bromo and chloro substituents may improve target selectivity over similar compounds by modulating steric and electronic profiles.
- Toxicity considerations: Unlike nitrofurans (–8), the benzothiophene core and nitro positioning may mitigate genotoxic risks, warranting further metabolic studies.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, molecular characteristics, and biological significance of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.61 g/mol. The structure includes a benzothiophene core, which is known for various biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors through methods such as nucleophilic substitution and condensation reactions. The detailed synthetic pathway often includes the formation of intermediates that are subsequently transformed into the target compound.
Antimicrobial Activity
Research has shown that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, a study indicated that compounds with similar structural motifs demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's efficacy was assessed using the Sulforhodamine B (SRB) assay, which measures cell proliferation and viability .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Sharma et al. (2019) | Various thiazole derivatives | Antimicrobial & Anticancer | In vitro assays (SRB for cancer, turbidimetric for bacteria) |
| Kumar et al. (2020) | Benzothiophene derivatives | Antimicrobial | Disk diffusion method |
| Narasimhan et al. (2021) | Nitro-substituted compounds | Anticancer | MTT assay |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies utilize software like Schrodinger to visualize interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of the benzothiophene-2-carboxylic acid derivative with the substituted aniline intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
- Halogenation : Bromination at the 4-position of the phenyl ring using reagents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) .
- Nitro group introduction : Nitration of the benzothiophene ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration.
- Key considerations : Reaction monitoring via TLC or HPLC (e.g., retention time analysis as in ) and purification via column chromatography.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine/chlorine signatures) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related brominated/chlorinated aromatic compounds .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) under gradient elution conditions .
Q. How can researchers design experiments to assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis spectroscopy or LC-MS quantification. Include surfactants (e.g., Tween 80) for low-solubility compounds.
- Stability : Incubate the compound in simulated gastric/intestinal fluids or plasma at 37°C, followed by time-point analysis via HPLC to track degradation .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or proteases). Validate docking poses with experimental crystallographic data (e.g., from ).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein conformational changes .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding affinities and identify critical residues for interaction.
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., MTT assay).
- Off-Target Profiling : Use kinase/GPCR screening panels to identify non-specific interactions that may explain variability.
- Structural Analog Comparison : Compare activity with derivatives lacking the nitro or bromine groups to isolate pharmacophore contributions .
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling steps to improve efficiency .
- Temperature/Time Optimization : Use Design of Experiments (DoE) to identify ideal conditions for nitro group introduction (e.g., 0–10°C, 2–6 hours).
- Byproduct Analysis : Characterize side products via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to suppress undesired pathways .
Q. What advanced spectroscopic techniques clarify ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional conformations, as shown in related halogenated benzamide structures .
- Solid-State NMR : Use ¹³C CP/MAS NMR to analyze crystallinity and hydrogen-bonding networks.
- FT-IR Microspectroscopy : Map polymorphic forms by comparing carbonyl (C=O) and nitro (NO₂) stretching frequencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
